molecular formula C13H15BrN2O B8399164 (4-Bromo-phenyl)-(hexahydro-pyrrolo[3,4-c]pyrrol-2-yl)-methanone

(4-Bromo-phenyl)-(hexahydro-pyrrolo[3,4-c]pyrrol-2-yl)-methanone

Cat. No. B8399164
M. Wt: 295.17 g/mol
InChI Key: OMZSMPKNECKIIU-UHFFFAOYSA-N
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Patent
US09416133B2

Procedure details

1.2 5-(4-Bromo-benzoyl)-hexahydro-pyrrolo[3,4-c]pyrrole-2-carboxylic acid tert-butyl ester (1.1 g; 2.78 mmol) is dissolved in 15 ml of HCl/Isopropanol (5-6N) and then stirred at RT for 2 hrs. The reaction mixture is reduced to dryness under vacuo to yield 0.90 g (97.5%) (4-bromo-phenyl)-(hexahydro-pyrrolo[3,4-c]pyrrol-2-yl)-methanone 2.
Name
5-(4-Bromo-benzoyl)-hexahydro-pyrrolo[3,4-c]pyrrole-2-carboxylic acid tert-butyl ester
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
HCl Isopropanol
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:15][CH:14]2[CH:10]([CH2:11][N:12]([C:16](=[O:24])[C:17]3[CH:22]=[CH:21][C:20]([Br:23])=[CH:19][CH:18]=3)[CH2:13]2)[CH2:9]1)=O)(C)(C)C>Cl.C(O)(C)C>[Br:23][C:20]1[CH:19]=[CH:18][C:17]([C:16]([N:12]2[CH2:11][CH:10]3[CH:14]([CH2:15][NH:8][CH2:9]3)[CH2:13]2)=[O:24])=[CH:22][CH:21]=1 |f:1.2|

Inputs

Step One
Name
5-(4-Bromo-benzoyl)-hexahydro-pyrrolo[3,4-c]pyrrole-2-carboxylic acid tert-butyl ester
Quantity
1.1 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC2CN(CC2C1)C(C1=CC=C(C=C1)Br)=O
Name
HCl Isopropanol
Quantity
15 mL
Type
solvent
Smiles
Cl.C(C)(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at RT for 2 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C(=O)N1CC2CNCC2C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.9 g
YIELD: PERCENTYIELD 97.5%
YIELD: CALCULATEDPERCENTYIELD 109.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.